rhuschalcone VI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rhuschalcone VI is a natural product found in Searsia laevigata with data available.
Scientific Research Applications
1. Antiprotozoal and Cytotoxicity Activities
Rhuschalcone VI has been synthesized and tested for its antiprotozoal activities. It showed moderate antiprotozoal activities against Bodo caudatus, a preliminary screening system for antitrypanosomal activities, with little or no cytotoxicity. This finding indicates potential applications in developing treatments for protozoal infections (Mihigo et al., 2010).
2. Cytotoxic Activity Against Colon Tumor Cell Lines
A study found that rhuschalcone VI and other bichalcones exhibited selective cytotoxic activity against colon tumor cell lines HT29 and HCT-116. This suggests its potential use in cancer research, particularly in the development of treatments for colon cancer (Mdee et al., 2003).
3. Inhibition of Sirtuins
Research identified rhuschalcone VI as an inhibitor of sirtuins, enzymes involved in the pathogenesis of diseases like HIV, metabolic disorders, neurodegeneration, and cancer. This discovery opens avenues for developing therapies for these conditions (Karaman et al., 2018).
4. Antibacterial and Antimalarial Properties
Rhuschalcone VI showed good activity in antibacterial and antimalarial tests, indicating its potential in developing treatments for bacterial infections and malaria (Flores et al., 2006).
5. Anti-Inflammatory Properties
Extracts containing rhuschalcone VI demonstrated significant anti-inflammatory potential in vivo. This suggests its potential application in developing treatments for inflammatory diseases (Domingos et al., 2019).
properties
Molecular Formula |
C30H22O8 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(E)-1-[5-[5-[(E)-3-(2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-hydroxyphenyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H22O8/c31-19-6-1-17(2-7-19)3-10-27(35)24-15-23(29(37)16-30(24)38)22-13-18(5-12-26(22)34)4-11-25(33)21-9-8-20(32)14-28(21)36/h1-16,31-32,34,36-38H/b10-3+,11-4+ |
InChI Key |
GKIHPJBWPIVSEV-HULALXFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
synonyms |
rhuschalcone VI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.